1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Cellular Research
Compounds like Diisopropanolamine have been used to study their effects on choline uptake and phospholipid synthesis in cells . This suggests that our compound could potentially be used in cellular biology research to understand cell membrane dynamics and signaling.
Material Science
The DFT approach, which employs computational methods to predict electronic and structural properties of materials, has been used with related compounds . This indicates that our compound might be useful in material science for modeling and simulation of new materials with desired properties.
Metal Ion Complexation
Bis-Tris, a related compound, is known for its role in the complexation of metal ions . This implies that “1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol” could serve as a chelating agent in analytical chemistry or in the purification of metal ions.
Buffer Solutions
Similar compounds are used to create buffer solutions in biochemistry and molecular biology experiments due to their minimal shift in dissociation constant with temperature changes . Our compound may also serve this purpose, providing stable pH conditions for various biochemical reactions.
Surfactant and Emulsifier
Given that related compounds act as surfactants and emulsifiers , our compound could be applied in creating stable mixtures of oil and water, which is valuable in pharmaceuticals, cosmetics, and food industries.
Chemical Synthesis
These types of compounds often serve as building blocks in chemical synthesis . Therefore, “1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol” might be used to synthesize more complex molecules for various industrial or research purposes.
properties
IUPAC Name |
1-[[bis(2-hydroxyethyl)amino]methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c11-6-4-10(5-7-12)8-9(13)2-1-3-9/h11-13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWPAIYLHASRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN(CCO)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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